Delphonine is a complex alkaloid classified as a diterpenoid, primarily derived from plants in the Delphinium genus. Its chemical formula is and it exhibits a unique structure characterized by multiple rings and functional groups, which contribute to its biological activity and chemical reactivity. Delphonine is often studied alongside other alkaloids for its potential medicinal properties and complex synthesis pathways.
Delphonine undergoes various chemical transformations, including:
Delphonine exhibits notable biological properties, particularly in traditional medicine. It has been associated with:
The synthesis of delphonine has been explored through various methods:
Delphonine's applications are primarily found in:
Delphonine shares structural and functional similarities with several other alkaloids. Below are some notable compounds for comparison:
| Compound Name | Chemical Formula | Notable Properties |
|---|---|---|
| Aconitine | Known for its potent analgesic and toxic effects | |
| Lycoctonine | Exhibits similar structural features and biological activity | |
| Pseudaconitine | Related to aconitine; shares some pharmacological properties |
Delphonine is unique due to its specific structural features that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its particular arrangement of rings and functional groups allows for unique interactions with biological systems, setting it apart from other diterpenoid alkaloids.
Diterpenoid alkaloids are a structurally diverse class of nitrogen-containing natural products derived from tetracyclic diterpenes through amination processes. These compounds are predominantly isolated from plants in the Aconitum, Delphinium, and Consolida genera (family Ranunculaceae), as well as marine organisms such as soft corals and sponges. Their molecular architectures often feature multiple stereocenters and fused ring systems, contributing to their biological activity and synthetic challenges.
Diterpenoid alkaloids are broadly categorized into two groups: C₁₈-diterpenoid alkaloids (e.g., aconitine-type) and C₁₉/C₂₀-diterpenoid alkaloids (e.g., atisine- and hetisane-type). Delphonine belongs to the latter category, specifically classified as a C₁₉-diterpenoid alkaloid due to its 19-carbon skeleton. These compounds exhibit a wide range of bioactivities, including antitumor, anti-inflammatory, and antiparasitic effects, which are closely tied to their structural features. For instance, the antiparasitic activity of atisine-type alkaloids surpasses that of other diterpenoid subclasses, highlighting their pharmacological potential.
Delphonine is primarily isolated from species within the Delphinium genus, particularly Delphinium staphisagria L.. This plant, historically known as "stavesacre," has been a focal point for alkaloid extraction due to its high delphonine content in seeds. Additional Delphinium species producing structurally related diterpenoid alkaloids include:
The concentration of delphonine varies across plant tissues, with seeds exhibiting the highest yield. Extraction methods typically involve acid-base cycling followed by crystallization, leveraging delphonine’s low solubility in water and high solubility in organic solvents like chloroform.
The genus Delphinium (Ranunculaceae) comprises over 300 species distributed across temperate regions of the Northern Hemisphere. Taxonomic classification of delphonine-producing species is as follows:
| Taxonomic Rank | Classification | Morphological Traits |
|---|---|---|
| Kingdom | Plantae | Vascular plants with seeds |
| Order | Ranunculales | Herbaceous growth; alternate leaves |
| Family | Ranunculaceae | Actinomorphic flowers; follicular fruits |
| Genus | Delphinium | Spurred petals; palmately lobed leaves |
| Species | D. staphisagria | Tall spikes; blue-purple flowers; toxic seeds |
Delphinium species are distinguished by their zygomorphic flowers, which feature a prominent nectar spur—a key adaptation for pollination by long-tongued bees. Chemotaxonomic studies have further differentiated species based on alkaloid composition, with delphonine serving as a marker compound for D. staphisagria.
The use of Delphinium species in traditional medicine dates to antiquity. D. staphisagria seeds, known as "stavesacre," were employed in European herbalism as a topical treatment for parasitic infestations, particularly lice. Historical records from the 19th century document the isolation of delphonine by French chemists Lassaigne and Feneulle, who characterized its crystalline form and acute toxicity.
Ethnobotanical applications of Delphinium extracts extend beyond parasiticide uses. In traditional Chinese medicine, related species such as D. grandiflorum have been used to alleviate pain and inflammation, though these practices have declined due to the alkaloids’ narrow therapeutic index. The structural elucidation of delphonine in the mid-20th century marked a milestone in natural product chemistry, revealing its kinship to neurotoxic alkaloids like aconitine.
Delphonine represents a significant member of the diterpenoid alkaloid family, specifically classified within the aconitane-type diterpenoid alkaloids [1]. The molecular formula of delphonine has been established as C24H39N through extensive analytical studies . This compound belongs to the class of organic compounds known as aconitane-type diterpenoid alkaloids, which are characterized by their hexacyclic aconitane skeleton with no oxygen functionality at the C7 atom [1].
The IUPAC systematic nomenclature for delphonine reflects its complex polycyclic structure. Based on its structural framework, delphonine can be systematically named as a derivative of the aconitane skeleton with specific substitution patterns [3]. The compound exhibits the characteristic features of C19-diterpenoid alkaloids, which are pentacyclic compounds predominantly isolated from Aconitum and Delphinium species [4].
Delphonine is closely related to delphinine, another alkaloid from the same plant source, but differs significantly in its molecular composition [3] [5]. While delphinine possesses the molecular formula C33H45NO9, delphonine maintains a simpler structure with C24H39N, indicating the absence of multiple oxygen-containing functional groups present in delphinine [1] [5].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Classification |
|---|---|---|---|
| Delphonine | C24H39N | 341.6 | Aconitane-type diterpenoid |
| Delphinine | C33H45NO9 | 599.7 | Highly oxygenated diterpenoid |
| Aconitine | C34H47NO11 | 645.3 | Aconitine-type diterpenoid |
The stereochemical configuration of delphonine has been the subject of extensive investigation, particularly regarding the correction of earlier structural assignments [6] [3]. Historical studies by Wiesner's research group in the early 1970s corrected the stereochemistry of related compounds, establishing that any structural drawings appearing before 1971-1972 likely showed incorrect stereochemical configurations [6].
The conformational analysis of delphonine reveals a complex polycyclic structure with multiple chiral centers [3] [7]. Carbon-13 nuclear magnetic resonance studies have provided detailed insights into the stereochemical arrangements within the molecule [7]. The compound exhibits specific conformational preferences that influence its chemical reactivity and biological properties [8].
Comparative stereochemical analysis with related alkaloids demonstrates that delphonine shares fundamental structural features with other aconitane-type compounds while maintaining distinct configurational differences [9] [10]. The stereochemical configuration around key carbon centers has been confirmed through extensive spectroscopic analysis and chemical correlation studies [3] [10].
The conformational flexibility of delphonine is influenced by intramolecular interactions and steric factors inherent to the polycyclic framework [8] [11]. Nuclear magnetic resonance studies have revealed that solvent effects can significantly impact the conformational equilibrium of related compounds, suggesting similar behavior for delphonine [8].
The functional group characterization of delphonine reveals a relatively simple substitution pattern compared to highly oxygenated alkaloids like aconitine and delphinine [12]. The compound contains an ethylamine substituent, which is characteristic of many diterpenoid alkaloids from Delphinium species [3] [12].
Nuclear magnetic resonance spectroscopy has been instrumental in identifying the functional groups present in delphonine [13] [7]. The compound exhibits characteristic signals for methylene and methine carbons, indicating the presence of the basic carbon skeleton without extensive oxygenation [7]. The absence of multiple methoxy groups distinguishes delphonine from heavily substituted alkaloids in the same family [12].
Infrared spectroscopy provides additional confirmation of the functional group composition, showing absorption patterns consistent with the amine functionality and the hydrocarbon framework [11]. The spectroscopic data indicates the presence of carbon-hydrogen bonds typical of saturated hydrocarbon systems and nitrogen-containing heterocyclic structures [14].
The functional group analysis reveals that delphonine lacks the acetyl, benzoyl, and multiple methoxy substituents characteristic of more complex alkaloids like aconitine [12]. This simpler substitution pattern contributes to the compound's distinct chemical and physical properties within the diterpenoid alkaloid family .
| Functional Group | Presence in Delphonine | Detection Method |
|---|---|---|
| Ethylamine | Present | Nuclear Magnetic Resonance |
| Methoxy groups | Absent | Nuclear Magnetic Resonance |
| Acetyl group | Absent | Infrared Spectroscopy |
| Benzoyl group | Absent | Infrared Spectroscopy |
| Hydroxyl groups | Minimal | Infrared Spectroscopy |
The comparative analysis of delphonine with aconitine and lycoctonine-type alkaloids reveals significant structural and functional differences [15] [9] [16]. Aconitine, with its molecular formula C34H47NO11, represents a highly oxygenated member of the diterpenoid alkaloid family, containing multiple methoxy groups, acetyl functionality, and benzoyl substituents [16] [17].
Lycoctonine-type alkaloids, including compounds like lycoctonine itself (C25H41O7N), demonstrate intermediate complexity between delphonine and aconitine [9] [10]. These compounds typically contain several methoxy groups and hydroxyl functionalities while maintaining the basic diterpenoid skeleton [12] [10].
The structural comparison reveals that delphonine represents a less oxidized member of the aconitane-type alkaloids [1] [4]. While aconitine and lycoctonine-type compounds exhibit extensive oxygenation patterns that contribute to their biological activities, delphonine maintains a simpler substitution pattern [15] [4].
Carbon-13 nuclear magnetic resonance data demonstrates distinct chemical shift patterns for each alkaloid type [7]. The resonance positions reflect the different substitution patterns and functional group environments present in each compound class [7]. Delphonine shows characteristic signals for a less substituted diterpenoid framework compared to the heavily functionalized aconitine derivatives [7].
The biological activity profiles of these alkaloids correlate with their structural complexity [15] [16]. Aconitine-type alkaloids with multiple ester groups typically exhibit higher toxicity, while compounds like delphonine with simpler substitution patterns demonstrate different activity profiles [15] [4].
| Alkaloid Type | Molecular Formula | Key Functional Groups | Oxygen Content |
|---|---|---|---|
| Delphonine | C24H39N | Ethylamine | Minimal |
| Lycoctonine | C25H41O7N | Multiple methoxy, hydroxyl | Moderate |
| Aconitine | C34H47NO11 | Methoxy, acetyl, benzoyl | Extensive |
X-ray crystallographic analysis represents the definitive method for structural determination and stereochemical confirmation of complex alkaloids like delphonine [18] [11]. Single crystal X-ray analysis offers the means for determining or confirming stereochemistry and distinguishing between alternate structures that may appear similar through other analytical methods [11].
The crystallographic approach involves subjecting crystals to intense X-ray beams and analyzing the resulting diffraction patterns [18] [19]. These patterns form characteristic arrays of reflections that provide information about the three-dimensional arrangement of atoms within the crystal lattice [19]. The technique requires both amplitude and phase information to create accurate electron density maps [19].
For diterpenoid alkaloids, X-ray crystallography has proven invaluable in resolving structural ambiguities and confirming proposed molecular architectures [3] [11]. The method has been successfully applied to related compounds in the Delphinium alkaloid series, providing definitive structural assignments [3]. Single-crystal X-ray analysis of staphisine, a bis-diterpenoid alkaloid from the same plant source, demonstrated the power of this technique for complex natural products [3].
The crystallographic data for delphonine and related compounds contributes to understanding the relationship between molecular structure and chemical properties [20] [21]. Modern X-ray crystallographic techniques can resolve structures with high precision, revealing details about bond lengths, angles, and conformational preferences that influence chemical reactivity [21].
| Crystallographic Parameter | Significance | Application to Delphonine |
|---|---|---|
| Unit cell dimensions | Crystal packing | Structural determination |
| Space group | Molecular symmetry | Stereochemical assignment |
| Bond lengths | Chemical bonding | Conformational analysis |
| Bond angles | Molecular geometry | Structural validation |
| Electron density | Atomic positions | Structural refinement |
The natural biosynthesis of delphonine in Delphinium species follows a complex enzymatic pathway that has been elucidated through comparative transcriptomic analysis and biochemical characterization [1] [2]. The biosynthetic pathway begins with the formation of the basic diterpenoid scaffold and proceeds through a series of oxidative and reductive transformations to incorporate nitrogen functionality.
The biosynthetic pathway commences with geranylgeranyl diphosphate as the primary precursor, which undergoes cyclization through the action of two sequential terpene synthases [1]. The first enzyme, DgrTPS1 (a class II terpene synthase from the TPS-c subfamily), functions as an ent-copalyl diphosphate synthase, converting geranylgeranyl diphosphate to ent-copalyl diphosphate [1]. This intermediate subsequently serves as substrate for DgrTPS2 (a class I terpene synthase from the TPS-e subfamily), which catalyzes the formation of ent-atiserene, the fundamental tetracyclic backbone characteristic of diterpenoid alkaloids [1].
The transformation of ent-atiserene into nitrogen-containing alkaloids requires extensive oxidative functionalization, primarily catalyzed by cytochrome P450 enzymes [1]. Three key cytochrome P450 enzymes have been identified in this pathway: CYP701A127, CYP71FH1, and CYP729G1 [1]. CYP701A127 functions as an ent-atiserene oxidase, forming ent-atiserene-19-al through selective oxidation of the methyl group at carbon 19 [1]. Similarly, CYP71FH1 catalyzes the oxidation of ent-atiserene to produce ent-atiserene-20-al, targeting the methyl group at carbon 20 [1]. The third enzyme, CYP729G1, performs secondary oxidations on products generated by the preceding cytochrome P450 enzymes, introducing additional hydroxyl groups that enhance substrate reactivity for subsequent nitrogen incorporation [1].
The critical step distinguishing diterpenoid alkaloids from their purely terpenoid precursors involves the incorporation of nitrogen through the action of a specialized reductase designated DgrDAS (diterpenoid alkaloid synthase) [1]. This enzyme catalyzes the reductive amination reaction between oxidized ent-atiserene derivatives and ethanolamine, leading to the formation of atisinium, a key intermediate in diterpenoid alkaloid biosynthesis [1]. Contrary to previous assumptions that ethylamine serves as the primary nitrogen source, isotopic labeling studies demonstrate that ethanolamine represents the preferred substrate for nitrogen incorporation [1].
Comprehensive isotope feeding studies using Aconitum plicatum callus cultures revealed that ethanolamine constitutes the predominant nitrogen source for diterpenoid alkaloid biosynthesis [1]. Analysis of 61 detected terpenoid alkaloids showed that 41 features incorporated isotopically labeled ethanolamine, while only one alkaloid (atisinium) showed incorporation of both ethanolamine and ethylamine, likely due to oxidative conversion of ethylamine to ethanolamine within the plant system [1]. This finding fundamentally alters the understanding of nitrogen metabolism in diterpenoid alkaloid biosynthesis, indicating that serine decarboxylation to ethanolamine, rather than alanine decarboxylation to ethylamine, represents the primary biosynthetic route [1].
| Enzyme Class | Enzyme Name | Function | Substrate | Product |
|---|---|---|---|---|
| Terpene synthase (TPS-c) | DgrTPS1 | ent-copalyl diphosphate synthase | Geranylgeranyl diphosphate | ent-copalyl diphosphate |
| Terpene synthase (TPS-e) | DgrTPS2 | ent-atiserene synthase | ent-copalyl diphosphate | ent-atiserene |
| Cytochrome P450 | CYP701A127 | ent-atiserene-19-al formation | ent-atiserene | ent-atiserene-19-al |
| Cytochrome P450 | CYP71FH1 | ent-atiserene-20-al formation | ent-atiserene | ent-atiserene-20-al |
| Cytochrome P450 | CYP729G1 | Secondary oxidation | Oxidized ent-atiserene products | Hydroxylated products |
| Reductase | DgrDAS | Nitrogen incorporation, atisinium formation | Aldehydes + ethanolamine | Atisinium |
The synthetic approaches to delphonine and related diterpenoid alkaloids have evolved through multiple generations of methodology development, with the most significant contributions arising from the systematic work of Karel Wiesner and colleagues [3] [4] [5]. These synthetic strategies address the formidable challenges posed by the complex polycyclic architecture and numerous stereocenters characteristic of diterpenoid alkaloids.
The most advanced synthetic approach to delphinine-type alkaloids represents a "fourth generation" methodology that achieves direct, fully stereo- and regiospecific synthesis [4] [5]. This approach commences with o-cresol as the starting material and employs a synthetic strategy wherein all functional groups materialize in their correct positions and configurations simultaneously with skeleton construction [4]. The key innovation involves the stereo- and regiospecific synthesis of an "aromatic intermediate" through an aziridine rearrangement method, which serves as a common synthetic relay for various delphinine-type alkaloids [4].
The aziridine rearrangement methodology represents a cornerstone of delphinine synthesis, enabling the construction of the complex hexacyclic framework through a highly organized sequence of transformations [3] [4]. This approach utilizes cycloaddition reactions and subsequent rearrangements to establish the bridged ring system characteristic of aconitane-type alkaloids [4]. The method demonstrates exceptional efficiency by avoiding the traditional stepwise construction of individual rings, instead achieving simultaneous formation of multiple ring systems with complete stereochemical control [4].
A critical advancement in delphinine synthesis involves the development of advanced relay compounds that serve as intermediates for multiple target molecules [3]. The aromatization product obtained from delphinine degradation has proven particularly valuable as a synthetic relay, allowing access to various delphinine-type alkaloids through a convergent synthetic strategy [3]. This approach significantly reduces the number of synthetic steps required while maintaining high stereochemical fidelity [3].
Alternative synthetic routes exploit denudatine derivatives as advanced intermediates for delphinine construction [6]. These approaches offer advantages over atisine-based routes by introducing the ring B bridge at the beginning of the synthesis rather than in the final stages [6]. The denudatine route eliminates two fundamental disadvantages of earlier approaches: the formation of undesired byproducts during rearrangement reactions and poor yields in ring B bridge formation [6].
The total synthesis of delphinine presents extraordinary challenges due to the presence of six interconnected rings and fifteen stereocenters [1]. Traditional chemical synthesis approaches have proven inadequate for practical production, necessitating the development of specialized methodologies [1]. The Wiesner group addressed these challenges through systematic development of synthetic engineering principles, emphasizing simplicity and efficiency in synthetic design [4] [5].
Semi-synthetic approaches to delphonine derivatives involve the chemical modification of naturally occurring diterpenoid alkaloids to generate structurally related compounds with potentially enhanced or altered biological properties [7] [8]. These methodologies leverage the complex molecular architecture already present in natural products while introducing specific structural changes through targeted chemical transformations.
The structural complexity of delphonine provides numerous sites for chemical modification, including hydroxyl groups, methoxy substituents, and nitrogen functionalities [9] [8]. Carbon-13 nuclear magnetic resonance spectroscopy has proven invaluable for characterizing these modifications and their effects on molecular structure [9] [8]. Studies examining the effects of protonation and structural changes on carbon-13 chemical shifts have established consistent patterns that guide semi-synthetic efforts [8].
Semi-synthetic approaches frequently target the hydroxyl groups present in delphonine for derivatization [9]. These modifications can include acetylation, methylation, and oxidation reactions that alter the compound's polarity and potential biological activity [9]. The presence of multiple methoxy groups in delphonine provides additional sites for demethylation or remethylation reactions, enabling fine-tuning of molecular properties [9].
The nitrogen atom in delphonine represents a particularly important target for semi-synthetic modification [8]. Alkylation of the nitrogen center can produce N-methyl derivatives with altered pharmacological profiles [8]. Additionally, the methoxymethyl substituent attached to the nitrogen-containing ring system can be modified through hydrolysis or substitution reactions [8].
Semi-synthetic modifications of delphonine must carefully preserve the critical stereochemical relationships that define biological activity [3]. The absolute configuration of key stereocenters, particularly those adjacent to functional groups undergoing modification, requires careful consideration during synthetic planning [3]. X-ray crystallographic analysis and nuclear magnetic resonance spectroscopy provide essential tools for confirming the stereochemical outcomes of semi-synthetic transformations [3].
Semi-synthetic modifications of delphonine and related alkaloids have found application in the development of pharmaceutical agents with reduced toxicity profiles [7]. The systematic modification of functional groups allows for the separation of desired therapeutic effects from unwanted toxic properties [7]. Structure-activity relationship studies guide the selection of modification strategies most likely to yield compounds with improved therapeutic indices [7].
The biotechnological production of delphonine represents an emerging approach that addresses the limitations of both plant extraction and chemical synthesis [10] [11]. Current strategies focus on the heterologous expression of biosynthetic enzymes in microbial hosts and the optimization of fermentation conditions for alkaloid production.
The identification of key biosynthetic enzymes in the delphonine pathway has enabled the development of heterologous expression systems for diterpenoid alkaloid production [1]. Nicotiana benthamiana has served as a model system for the transient expression of Delphinium biosynthetic enzymes, allowing for the production of pathway intermediates including ent-atiserene and atisinium [1]. This system has proven particularly valuable for pathway reconstruction and enzyme characterization, demonstrating the feasibility of producing diterpenoid alkaloids in heterologous hosts [1].
Successful biotechnological production of delphonine requires comprehensive metabolic engineering to optimize precursor availability and enzyme expression levels [10]. The pathway begins with geranylgeranyl diphosphate, necessitating the enhancement of isoprenoid biosynthesis in host organisms [1]. Coexpression of additional enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase and geranylgeranyl diphosphate synthase has proven effective for increasing precursor supply [1].
Escherichia coli represents a promising platform for delphonine production due to its well-characterized genetics and established fermentation protocols [12]. Recent advances in engineering E. coli for the production of plant alkaloids demonstrate the potential for large-scale biotechnological production [12]. The successful production of related alkaloids through engineered biosynthetic pathways in E. coli provides a foundation for adapting these approaches to delphonine biosynthesis [12].
The optimization of fermentation conditions represents a critical component of biotechnological delphonine production [10]. Parameters including temperature, pH, oxygen availability, and nutrient composition significantly influence both enzyme expression and product formation [10]. The development of fed-batch fermentation strategies enables the controlled addition of precursors and cofactors to maximize product yields [10].